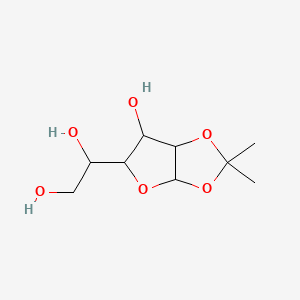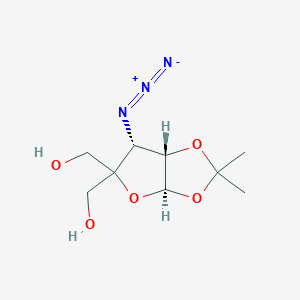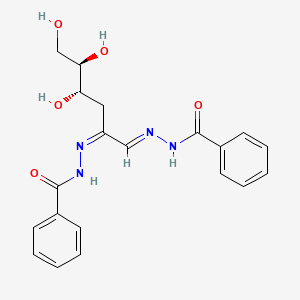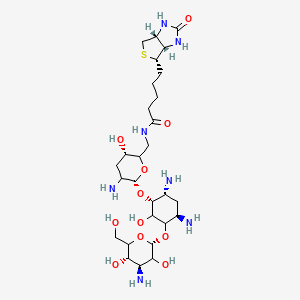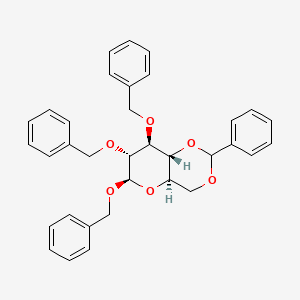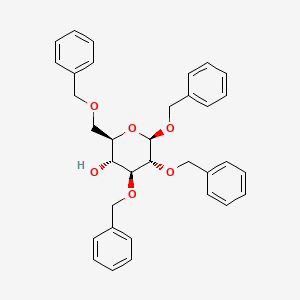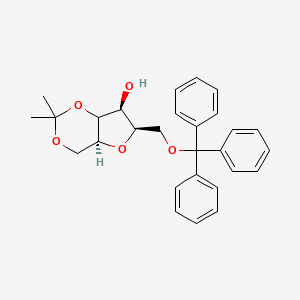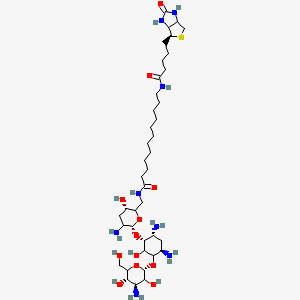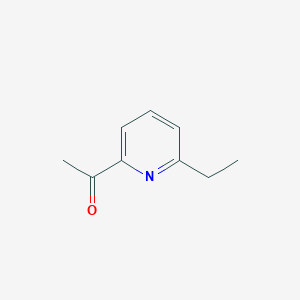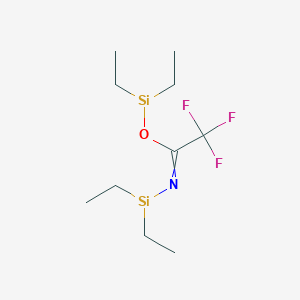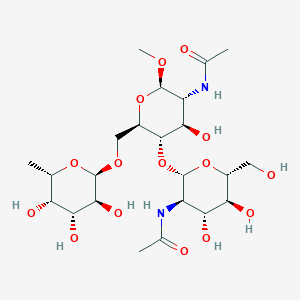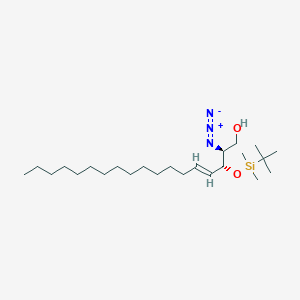
(2S,3R,4E)-2-Azido-3-(tert-butyldimethylsilyl)-erythro-sphingosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of sphingosine derivatives, including (2S,3R,4E)-2-Azido-3-(tert-butyldimethylsilyl)-erythro-sphingosine, typically involves several key steps aimed at establishing the correct stereochemistry and functional group placement necessary for biological activity or further chemical modification. Efficient synthetic routes often utilize starting materials like D-ribo-phytosphingosine, converting them through processes such as regio- and stereoselective oxirane opening, trans-elimination reactions, and protective group strategies to achieve the desired sphingosine analogs (van den Berg et al., 2004).
Molecular Structure Analysis
The molecular structure of (2S,3R,4E)-2-Azido-3-(tert-butyldimethylsilyl)-erythro-sphingosine is defined by its stereochemistry and the presence of functional groups that are critical for its reactivity and interactions. The azido group introduces a site for further chemical reactions, such as click chemistry, while the tert-butyldimethylsilyl (TBS) group is a common protective group used in organic synthesis to protect hydroxyl groups during subsequent reactions. These structural features are instrumental in the compound's utility as a chemical intermediate.
Chemical Reactions and Properties
This sphingosine derivative participates in a variety of chemical reactions, capitalizing on the reactivity of its azido and silyl-protected hydroxyl groups. For example, the azido group can be reduced to an amine or engaged in cycloaddition reactions, and the TBS group can be removed under acidic conditions to unveil the hydroxyl group for further functionalization. These reactions are foundational for the synthesis of complex sphingolipids and the exploration of their biological roles.
Physical Properties Analysis
The physical properties of sphingosine derivatives like (2S,3R,4E)-2-Azido-3-(tert-butyldimethylsilyl)-erythro-sphingosine, such as melting point, solubility, and optical rotation, are influenced by their molecular structure. These properties are essential for understanding the compound's behavior in biological systems and its handling in the laboratory.
Chemical Properties Analysis
The chemical properties of (2S,3R,4E)-2-Azido-3-(tert-butyldimethylsilyl)-erythro-sphingosine, including its reactivity, stability, and interaction with other molecules, are dictated by its functional groups. The azido group's high reactivity towards both thermal and photochemical stimuli and the silyl ether's stability under neutral conditions but susceptibility to hydrolysis under acidic conditions are notable. These characteristics make the compound a versatile intermediate in organic synthesis and sphingolipid research.
For more insights into the synthesis, structure, and properties of sphingosine and related compounds, the provided references offer detailed scientific research findings and methodologies (Dong & Butcher, 1993).
Scientific Research Applications
Synthesis of N-palmitoyl-D-erythro-sphingomyelin : A study by Dong and Butcher (1993) described an efficient route to synthesize N-palmitoyl-D-erythro-sphingomyelin and its 13C-labeled derivatives, starting from a compound similar to (2S,3R,4E)-2-Azido-3-(tert-butyldimethylsilyl)-erythro-sphingosine (Dong & Butcher, 1993).
Synthesis of Protected D-erythro-sphingosine : In a study by Soai and Takahashi (1994), protected D-erythro-(2S,3R)-sphingosine was synthesized through diastereoselective reactions, demonstrating the compound's utility in creating chiral catalysts and chiral diallyl alcohols (Soai & Takahashi, 1994).
Total Synthesis of D-erythro-sphinganine : Siciliano et al. (2014) reported a total synthesis of D-erythro-sphinganine, starting from a serine-derived α-amino epoxide, which aligns with the stereochemistry of the 2-amino-1,3-diol polar head of D-erythro-sphinganine (Siciliano et al., 2014).
Synthesis of Orthogonally Protected d-(+)-erythro-sphingosine : Gargano and Lees (2001) provided a synthesis approach for orthogonally protected d-(+)-erythro-sphingosine, suitable for coupling to various molecules (Gargano & Lees, 2001).
Application in Glycoconjugate Synthesis : Kinzy and Schmidt (1987) discussed the use of tert.-Butyldimethylsilyl chloride for direct di-O-protection of D-glucal and D-galactal, highlighting its role in glycoconjugate synthesis (Kinzy & Schmidt, 1987).
Synthesis of Sphingosine Analogues : Cai, Ling, and Bundle (2006) synthesized sphingosine, sphinganines, phytosphingosines, and their analogs through an aldol condensation process, demonstrating the compound's role in creating (2S,3R)-D-erythro structures (Cai, Ling, & Bundle, 2006).
Synthesis of Globotriaosylceramide (Gb3) : Nicolaou, Caulfield, and Katoaka (1990) reported a stereocontrolled synthesis of globotriaosylceramide (Gb3) using a sphingosine equivalent derived from (2S, 3S, 4E)-2-azido-3-O-(tert-butyldimethylsilyl)-4-octadecen-1,3-diol (Nicolaou, Caulfield, & Katoaka, 1990).
Safety And Hazards
As with any chemical, handling “(2S,3R,4E)-2-Azido-3-(tert-butyldimethylsilyl)-erythro-sphingosine” should be done with appropriate safety measures. However, specific safety and hazard information for this compound was not found in the search results.
Future Directions
The future directions of research involving this compound are not specified in the search results.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or contact a subject matter expert.
properties
IUPAC Name |
(E,2S,3R)-2-azido-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H49N3O2Si/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(22(21-28)26-27-25)29-30(5,6)24(2,3)4/h19-20,22-23,28H,7-18,21H2,1-6H3/b20-19+/t22-,23+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALQUZUDYJXZJI-DWVLVAQTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)N=[N+]=[N-])O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N=[N+]=[N-])O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H49N3O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R,4E)-2-Azido-3-(tert-butyldimethylsilyl)-erythro-sphingosine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

